molecular formula C9H11FO2 B14027700 2-Ethoxy-1-fluoro-4-methoxybenzene

2-Ethoxy-1-fluoro-4-methoxybenzene

Cat. No.: B14027700
M. Wt: 170.18 g/mol
InChI Key: NOAJNXWWLXTORH-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoro-4-methoxybenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 1-fluoro-4-methoxybenzene. This reaction can be carried out using ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding 2-ethoxy-4-methoxybenzene.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethoxy-1-fluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoro-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity. The fluoro group can enhance the compound’s stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-methoxybenzene: Lacks the ethoxy group, making it less versatile in certain reactions.

    2-Ethoxy-4-methoxybenzene: Lacks the fluoro group, which can affect its reactivity and stability.

    2-Ethoxy-1-fluoro-4-hydroxybenzene: Contains a hydroxy group instead of a methoxy group, altering its chemical properties.

Uniqueness

2-Ethoxy-1-fluoro-4-methoxybenzene is unique due to the combination of ethoxy, fluoro, and methoxy groups on the benzene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-ethoxy-1-fluoro-4-methoxybenzene

InChI

InChI=1S/C9H11FO2/c1-3-12-9-6-7(11-2)4-5-8(9)10/h4-6H,3H2,1-2H3

InChI Key

NOAJNXWWLXTORH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)F

Origin of Product

United States

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